Cas no 1213639-18-9 ((1R)-1-(3-chlorothiophen-2-yl)ethan-1-amine)

(1R)-1-(3-chlorothiophen-2-yl)ethan-1-amine 化学的及び物理的性質
名前と識別子
-
- (1R)-1-(3-chlorothiophen-2-yl)ethan-1-amine
- AKOS017518282
- EN300-1981462
- 1213639-18-9
-
- インチ: 1S/C6H8ClNS/c1-4(8)6-5(7)2-3-9-6/h2-4H,8H2,1H3/t4-/m1/s1
- InChIKey: XOESVDQIPAYBHC-SCSAIBSYSA-N
- ほほえんだ: ClC1C=CSC=1[C@@H](C)N
計算された属性
- せいみつぶんしりょう: 161.0065981g/mol
- どういたいしつりょう: 161.0065981g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 99.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 54.3Ų
(1R)-1-(3-chlorothiophen-2-yl)ethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1981462-0.25g |
(1R)-1-(3-chlorothiophen-2-yl)ethan-1-amine |
1213639-18-9 | 0.25g |
$972.0 | 2023-09-16 | ||
Enamine | EN300-1981462-5g |
(1R)-1-(3-chlorothiophen-2-yl)ethan-1-amine |
1213639-18-9 | 5g |
$3065.0 | 2023-09-16 | ||
Enamine | EN300-1981462-0.1g |
(1R)-1-(3-chlorothiophen-2-yl)ethan-1-amine |
1213639-18-9 | 0.1g |
$930.0 | 2023-09-16 | ||
Enamine | EN300-1981462-2.5g |
(1R)-1-(3-chlorothiophen-2-yl)ethan-1-amine |
1213639-18-9 | 2.5g |
$2071.0 | 2023-09-16 | ||
Enamine | EN300-1981462-5.0g |
(1R)-1-(3-chlorothiophen-2-yl)ethan-1-amine |
1213639-18-9 | 5g |
$4309.0 | 2023-06-02 | ||
Enamine | EN300-1981462-10.0g |
(1R)-1-(3-chlorothiophen-2-yl)ethan-1-amine |
1213639-18-9 | 10g |
$6390.0 | 2023-06-02 | ||
Enamine | EN300-1981462-0.5g |
(1R)-1-(3-chlorothiophen-2-yl)ethan-1-amine |
1213639-18-9 | 0.5g |
$1014.0 | 2023-09-16 | ||
Enamine | EN300-1981462-1.0g |
(1R)-1-(3-chlorothiophen-2-yl)ethan-1-amine |
1213639-18-9 | 1g |
$1485.0 | 2023-06-02 | ||
Enamine | EN300-1981462-10g |
(1R)-1-(3-chlorothiophen-2-yl)ethan-1-amine |
1213639-18-9 | 10g |
$4545.0 | 2023-09-16 | ||
Enamine | EN300-1981462-0.05g |
(1R)-1-(3-chlorothiophen-2-yl)ethan-1-amine |
1213639-18-9 | 0.05g |
$888.0 | 2023-09-16 |
(1R)-1-(3-chlorothiophen-2-yl)ethan-1-amine 関連文献
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
(1R)-1-(3-chlorothiophen-2-yl)ethan-1-amineに関する追加情報
Chemical Profile of (1R)-1-(3-chlorothiophen-2-yl)ethan-1-amine and CAS No. 1213639-18-9
Compound with the CAS number 1213639-18-9 and the systematic name (1R)-1-(3-chlorothiophen-2-yl)ethan-1-amine represents a significant molecule in the realm of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in drug development and medicinal chemistry. The presence of a chiral center at the amine group and the incorporation of a thiophene ring with a chlorine substituent make it a versatile scaffold for designing novel bioactive molecules.
The molecular structure of this compound consists of an ethylamine backbone attached to a substituted thiophene ring. The stereochemistry at the amine group, specifically the (1R) configuration, is crucial as it influences the compound's interaction with biological targets. This chirality is often exploited in pharmaceuticals to enhance selectivity and efficacy. The 3-chlorothiophen-2-yl moiety introduces electronic and steric effects that can modulate the pharmacokinetic properties of the molecule, making it an attractive candidate for further investigation.
In recent years, there has been a growing interest in thiophene-based compounds due to their diverse biological activities. Thiophenes are heterocyclic aromatic compounds that exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of chlorine at the 3-position of the thiophene ring further enhances these properties by increasing lipophilicity and improving metabolic stability. This makes (1R)-1-(3-chlorothiophen-2-yl)ethan-1-amine a promising candidate for further exploration in medicinal chemistry.
Current research in the field of drug discovery has highlighted the importance of structure-activity relationships (SAR) in designing effective therapeutic agents. The compound in question has been studied for its potential as an intermediate in synthesizing more complex molecules with enhanced biological activity. Preliminary studies have shown that derivatives of this compound exhibit promising activity against various disease targets, including enzymes and receptors involved in cancer progression.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to construct the desired molecular framework efficiently. These techniques not only improve the synthetic route but also allow for greater control over the stereochemistry of the product, which is critical for pharmaceutical applications.
The pharmacological profile of (1R)-1-(3-chlorothiophen-2-yl)ethan-1-amine has been evaluated through in vitro and in vivo studies. These investigations have revealed interesting interactions with biological targets, suggesting potential therapeutic applications. For instance, studies have indicated that this compound may interfere with key signaling pathways involved in cancer cell proliferation and survival. Additionally, its ability to modulate enzyme activity has raised hopes for its use in treating inflammatory diseases.
The development of novel pharmaceuticals relies heavily on understanding the mechanisms of action at a molecular level. Computational modeling and molecular dynamics simulations have been instrumental in predicting how this compound interacts with its biological targets. These studies provide valuable insights into the binding affinity and specificity of the molecule, which are essential for optimizing its pharmacological properties.
In conclusion, compound CAS no. 1213639-18-9, known as (1R)-1-(3-chlorothiophen-2-yl)ethan-1-amine, represents a fascinating subject of study in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable asset in the quest for new therapeutic agents. Further research is warranted to fully elucidate its potential applications and to develop more effective derivatives for treating various diseases.
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